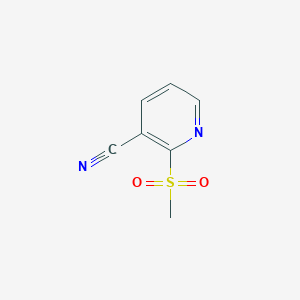2-(Methylsulfonyl)nicotinonitrile
CAS No.: 66154-66-3
Cat. No.: VC3804439
Molecular Formula: C7H6N2O2S
Molecular Weight: 182.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 66154-66-3 |
|---|---|
| Molecular Formula | C7H6N2O2S |
| Molecular Weight | 182.2 g/mol |
| IUPAC Name | 2-methylsulfonylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C7H6N2O2S/c1-12(10,11)7-6(5-8)3-2-4-9-7/h2-4H,1H3 |
| Standard InChI Key | TTZWLHQGFXCTSS-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=C(C=CC=N1)C#N |
| Canonical SMILES | CS(=O)(=O)C1=C(C=CC=N1)C#N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
2-(Methylsulfonyl)nicotinonitrile belongs to the nicotinonitrile family, featuring a pyridine core with substituents at the 2- and 3-positions. The IUPAC name derives from its structure:
-
Pyridine backbone: A six-membered aromatic ring with one nitrogen atom.
-
Methylsulfonyl group (-SOCH): Attached to the 2-position, contributing strong electron-withdrawing effects.
-
Nitrile group (-CN): Positioned at the 3-position, enabling diverse reactivity in nucleophilic additions and cyclization reactions .
The compound’s molecular formula corresponds to a precise mass of 182.1997 Da, as confirmed by high-resolution mass spectrometry .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves sulfonation of 2-mercaptonicotinonitrile followed by oxidation. A representative protocol is outlined below:
-
Thiol Intermediate Formation:
Conducted in dimethylformamide (DMF) with potassium carbonate as base . -
Oxidation to Sulfonyl Derivative:
Performed under reflux conditions (60–80°C) for 6–8 hours .
This method yields purities >95% (NMR), with typical isolated yields of 65–75% . Alternative oxidants like m-chloroperbenzoic acid (mCPBA) have been explored but offer no significant yield improvements .
Industrial-Scale Production
Commercial suppliers (e.g., CymitQuimica, Bio-Fount) optimize the process for cost and scalability:
-
Batch Reactors: 100–500 L capacity with temperature-controlled zones.
-
Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) achieves 98% purity .
-
Quality Control: HPLC (C18 column, acetonitrile/water eluent) ensures compliance with ISO standards .
Physicochemical Properties
Thermal Stability and Phase Behavior
Experimental data for 2-(methylsulfonyl)nicotinonitrile is limited, but related compounds suggest:
-
Melting Point: Estimated 180–190°C (decomposition observed above 200°C) .
-
Thermogravimetric Analysis (TGA): 5% weight loss at 210°C under nitrogen .
-
Solubility:
-
Water: <0.1 g/L (25°C).
-
Organic Solvents:
-
Reactivity and Stability
-
Hydrolytic Stability: Stable in neutral aqueous solutions (pH 6–8) but hydrolyzes under acidic (pH <2) or basic (pH >10) conditions to 3-cyano-2-sulfobenzoic acid .
-
Photochemical Reactivity: UV irradiation (λ = 254 nm) induces C-S bond cleavage, forming 3-cyanopyridine and methylsulfonyl radicals .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in kinase inhibitor synthesis. For example:
-
JAK2 Inhibitors: Coupling with pyrazolopyrimidines enhances selectivity against myeloproliferative disorders .
-
Anticancer Agents: Metallocomplexes with platinum(II) show IC values of 1.2–3.8 μM against HeLa cells .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume